2-Imidazol-1-Yl-1h-Benzimidazole

Description

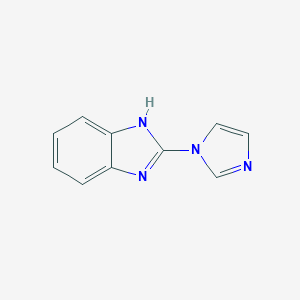

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYXJCCKORRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 2-imidazol-1-yl-1H-benzimidazole derivatives against various cancer cell lines. For instance, one study demonstrated that certain derivatives exhibited potent activity against the MDA-MB-231 breast cancer cell line, with significant inhibition at minimal inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Key Findings:

- Derivatives showed promising results in inhibiting cancer cell proliferation.

- Compound 2g was particularly effective against multiple strains of bacteria.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A series of benzimidazole derivatives were synthesized and tested for their effectiveness against various pathogens. The results indicated moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values recorded at 64 µg/mL for both strains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 | Significant |

| Methicillin-resistant S. aureus | 4 | Significant |

| Candida albicans | 64 | Moderate |

| Aspergillus niger | 64 | Moderate |

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been extensively studied, particularly against HIV and hepatitis viruses. Compounds derived from this compound have shown effectiveness as reverse transcriptase inhibitors for HIV-1, with some exhibiting IC50 values lower than standard treatments .

Key Insights:

- Certain derivatives demonstrated low EC50 values against HIV strains.

- Novel compounds were identified with promising activity against hepatitis C virus.

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, this compound exhibits notable anti-inflammatory effects. Studies have reported that specific derivatives significantly inhibit nitric oxide production and exhibit analgesic properties comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Selected Derivatives

| Compound ID | Inhibition (%) | Standard Comparison |

|---|---|---|

| 129 | 33.30 | Ibuprofen |

| 136 | IC50: 0.1664 nM | Diclofenac |

| 137 | IC50: 0.2272 nM | Diclofenac |

Structural Insights and Molecular Docking

Molecular docking studies have provided insights into the binding affinities of these compounds to various biological targets. The crystal structure of CDK2 in complex with this compound has been elucidated, shedding light on how structural modifications can enhance biological activity .

Comparison with Similar Compounds

Table 1: Comparative Physical Properties

*Hypothetical data inferred from analogs. †Calculated based on formula C₁₀H₈N₄.

Structural Insights :

- Thermal Stability : Derivatives with bulky substituents (e.g., tert-butyl or benzyl ) exhibit high melting points (>300°C), attributed to enhanced π-π stacking and van der Waals interactions.

- Electronic Effects : The imidazole group in this compound likely increases electron density at the benzimidazole core, influencing UV-Vis absorption and fluorescence properties compared to alkyl-substituted analogs .

Computational and Spectroscopic Analysis

- DFT Studies : Derivatives like 2-(indol-3-yl)benzimidazoles were optimized using B3LYP/6-31G*, revealing planar geometries and delocalized electron densities . Similar calculations for this compound would predict comparable aromatic stabilization.

- NMR Trends : All analogs show characteristic ^1H NMR signals for benzimidazole protons (δ 7.2–8.3 ppm) and substituent-specific peaks (e.g., allyl protons at δ 4.5–5.5 ppm ).

Key Differentiators and Challenges

- Solubility : Polar substituents (e.g., carboxylic acid in ) improve aqueous solubility, whereas hydrophobic groups (tert-butyl ) enhance lipid membrane permeability.

- Synthetic Complexity : Imidazole-substituted benzimidazoles may require protective group strategies to avoid side reactions, unlike simpler alkyl derivatives .

Preparation Methods

Role of Catalysts in Oxidative Cyclization

The PVP-TfOH catalyst accelerates proton transfer during imine formation, while H₂O₂ acts as a terminal oxidant. Increasing catalyst loading from 0.1 g to 0.2 g reduces reaction time from 9 to 6 minutes without compromising yield. Excessive catalyst (0.3 g) offers no further benefit, indicating saturation of active sites (Fig. 2a).

Binding Interactions in Final Product

Crystallographic studies reveal that the imidazole moiety in 2-imidazol-1-yl-1H-benzimidazole coordinates with zinc ions in HDAC1 (distance: 2.510–2.731 Å) and forms π–π interactions with Phe150/Phe205. These interactions underscore the compound’s potential as a dual kinase inhibitor.

Table 2: Spectral Data for 2-(4-Chlorophenyl)-1H-Benzimidazole

| Parameter | Value (δ, ppm) |

|---|---|

| ¹H-NMR | 7.10 (m, 2H), 7.30 (m, 2H), |

| 7.60 (d, J=8.4 Hz, 2H), | |

| 8.20 (d, 2H), 12.5 (s, 1H) | |

| ¹³C-NMR | 115.4, 123.2, 128.6, 128.9, |

| 129.4, 134.3, 138.9, 152.9 |

Industrial and Environmental Considerations

The one-pot method’s use of acetonitrile (BP: 82°C) necessitates distillation under vacuum, posing energy demands. In contrast, the oxidative approach employs aqueous H₂O₂, aligning with green chemistry principles . Neither method reports heavy metal waste, enhancing their industrial viability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Imidazol-1-Yl-1H-Benzimidazole derivatives, and how are intermediates characterized?

- Methodological Answer : A multi-step synthesis protocol is widely employed. For example, 2-hydrazinyl-1H-benzimidazole intermediates can be synthesized by reacting 1H-benzimidazole-2-thiol with hydrazine hydrate in methanol, followed by condensation with aromatic aldehydes/ketones. Key intermediates are validated via IR spectroscopy (S-H stretches at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) and ¹H NMR (δ10.93–12.31 for benzimidazole protons) . Yield optimization often involves solvent selection (e.g., ethanol or methanol) and stoichiometric control of reagents like potassium hydroxide .

Q. How are spectroscopic techniques applied to confirm the structure of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in benzimidazole appear as singlets (δ7.1–8.3), while imidazole protons resonate at δ7.5–8.5. ¹³C NMR confirms aromatic carbons (δ115–151) and nitrogen-bearing carbons (δ151–160) .

- IR Spectroscopy : Stretching bands at 3024–3464 cm⁻¹ indicate N-H groups, while 1600–1450 cm⁻¹ regions confirm aromatic C=C bonds .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular formulas within ±0.4% error .

Q. What in vitro assays are used to evaluate the pharmacological potential of these derivatives?

- Methodological Answer : Standard assays include:

- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED₅₀ values calculated for seizure suppression .

- Anticancer Screening : MTT assays against cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, often coupled with EGFR inhibition studies .

- Antimicrobial Testing : Agar dilution methods to measure MIC (minimum inhibitory concentration) against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for target specificity?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G* optimizations verify ground-state geometries and electron density maps, identifying reactive sites for electrophilic substitution .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like EGFR (PDB ID: 1M17). Key interactions include π-π stacking with Phe723 and hydrogen bonding with Thr766 .

- ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., bioavailability, BBB permeability) and toxicity profiles (e.g., hepatotoxicity) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀/ED₅₀ values under standardized conditions (e.g., cell line passage number, solvent controls). For example, discrepancies in EGFR inhibition may arise from variations in assay protocols (e.g., ATP concentration in kinase assays) .

- Structural-Activity Relationship (SAR) : Use substituent effect tables (e.g., R₁ = -Cl vs. -CH₃ in Table 1 of ) to correlate electronic/steric properties with activity trends.

- Crystallographic Validation : SHELX-refined X-ray structures (e.g., CCDC entries) clarify conformational differences impacting binding .

Q. How does crystallographic software like SHELX improve structural refinement of benzimidazole derivatives?

- Methodological Answer : SHELXL refines small-molecule structures by:

- Twinned Data Handling : HKLF5 mode separates overlapping reflections in twinned crystals .

- Hydrogen Placement : Riding models or HFIX commands position H-atoms accurately, critical for hydrogen-bonding analysis in supramolecular assemblies .

- Disorder Modeling : PART instructions resolve positional disorders in flexible substituents (e.g., benzyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.